4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid
Description
4-[(4-Chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a substituted benzene derivative featuring a 1,3-dicarboxylic acid backbone with a 4-chlorophenyl carbamoyl group at the 4-position. The presence of electron-withdrawing substituents (chlorine, carboxylic acid groups) suggests applications in coordination chemistry, polymer synthesis, or as intermediates for pharmaceuticals.
Properties
IUPAC Name |
4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(14(19)20)7-12(11)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQUMBLYUUEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid typically involves the reaction of 4-chloroaniline with isophthalic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The target compound’s 4-chlorophenyl group is electron-withdrawing, which may enhance the acidity of its carboxylic acid groups compared to BG14762, which has electron-donating methoxy groups .
Synthetic Yields :
- Sulfonamide derivatives like Compound 19 (56% yield) highlight challenges in carbamoyl-based syntheses, possibly due to steric hindrance or competing side reactions .
Functional Group Diversity :
- The sulfonamide group in Compound 19 () contrasts with the carbamoyl-carboxylic acid motif in the target compound, suggesting divergent applications: sulfonamides are often explored for enzyme inhibition, while carboxylic acids are leveraged in metal-organic frameworks .
Physicochemical Properties
- Acidity : The 1,3-dicarboxylic acid groups in the target compound are expected to exhibit strong acidity (pKa ~2-3), comparable to benzene-1,3-dicarboxylic acid (pKa₁ = 2.87, pKa₂ = 4.40) . Substitution with a 4-chlorophenyl carbamoyl group may further lower pKa due to inductive effects.
- Solubility : BG14762’s dimethoxyphenyl group likely improves aqueous solubility compared to the target compound’s chlorophenyl group, as methoxy groups enhance hydrophilicity .
Biological Activity
4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 239.63 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. The presence of the chlorophenyl group is often associated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of related compounds on cancer cell lines such as A-431 and Jurkat. The results showed that compounds with similar structures had IC values significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising anticancer profile for derivatives of this compound .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation. By blocking this pathway, the compound may reduce inflammation and associated symptoms .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The activity appears to be linked to its ability to disrupt bacterial cell membranes.
Comparative Analysis of Antimicrobial Efficacy
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 50 | Antibacterial |
| Standard Antibiotic (e.g., Norfloxacin) | 25 | Antibacterial |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications in the chlorophenyl group and the carboxylic acid moieties have been shown to affect potency and selectivity towards specific biological targets.
Key Findings from SAR Studies
- Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability and biological activity.
- Carboxylic Acid Groups : These groups are critical for maintaining solubility and facilitating interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
